7-(2-Methoxyethoxy)-2-methylquinoline
Description
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
7-(2-methoxyethoxy)-2-methylquinoline |
InChI |
InChI=1S/C13H15NO2/c1-10-3-4-11-5-6-12(9-13(11)14-10)16-8-7-15-2/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
NHNQCSDOSXGVMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)OCCOC |
Origin of Product |
United States |
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a methoxyethoxy group at the 7th position and a methyl group at the 2nd position of the quinoline ring. The unique functional groups may enhance its reactivity and interactions with biological targets. The synthesis of 7-(2-Methoxyethoxy)-2-methylquinoline typically involves several steps, emphasizing green chemistry principles to minimize waste and optimize reaction conditions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride, often using organic solvents like ethanol or acetic acid for the reactions.
Biological Activities
Quinoline derivatives, including this compound, exhibit a range of biological activities that make them valuable in medicinal applications:
- Anticancer Activity : Quinoline-based compounds have shown promising antitumor effects through various mechanisms such as inhibition of histone deacetylase (HDAC), topoisomerase, and tubulin polymerization. For example, studies indicate that modifications to the quinoline structure can lead to selective HDAC inhibitors with significant cell growth inhibitory effects against cancer cell lines .
- Antimicrobial Properties : Some quinoline derivatives have demonstrated activity against bacterial infections by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. This suggests potential applications in developing new antibiotics .
- Antiviral Effects : Research has indicated that certain quinoline derivatives can inhibit the replication of viruses such as Hepatitis B Virus (HBV), showcasing their potential in antiviral drug development .
Case Studies and Research Findings
Several studies illustrate the therapeutic potential of this compound and related compounds:
- Antitumor Mechanisms : A study evaluated a series of quinoline derivatives for their anticancer properties, identifying compounds that selectively inhibited HDAC isoforms with IC50 values in the low micromolar range. These compounds exhibited strong apoptotic effects on myelogenous leukemia cell lines .
- Microtubule Inhibition : Another research effort focused on synthesizing quinoline-indole derivatives targeting the colchicine binding site on tubulin. The results demonstrated significant inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Activity : A study on methylated quinoline derivatives found that they could effectively inhibit HBV replication in vitro, suggesting their use as antiviral agents in clinical settings .
Preparation Methods
Nucleophilic Etherification
The bromo intermediate undergoes nucleophilic substitution with sodium 2-methoxyethoxide in dimethyl sulfoxide (DMSO) at 100–120°C for 12–16 hours. Catalytic copper(I) iodide enhances reaction efficiency, achieving yields of 55–60%. Key variables include solvent polarity, base strength, and catalyst loading, with DMSO favoring SNAr mechanisms due to its high dielectric constant.
Zeolite-Catalyzed Cyclization
Hβ zeolite catalysts enable environmentally benign syntheses by minimizing hazardous reagents. A one-pot approach involves condensing 2-amino-4-(2-methoxyethoxy)benzaldehyde with methyl vinyl ketone in the presence of Hβ zeolite (Si/Al = 12.5) at 130°C for 24 hours. The zeolite’s Brønsted acid sites facilitate both imine formation and cyclization, yielding this compound in 68% yield. This method eliminates the need for strong acids, reducing waste generation.
Table 1: Comparison of Zeolite-Catalyzed vs. Skraup Synthesis
| Parameter | Zeolite Method | Skraup Synthesis |
|---|---|---|
| Yield | 68% | 40% |
| Reaction Time | 24 h | 8 h |
| Catalyst Reusability | 5 cycles | Not applicable |
| Byproducts | <5% | 15–20% |
Characterization and Analytical Validation
All synthetic routes necessitate rigorous characterization to confirm structure and purity:
-
NMR Spectroscopy : The ¹H-NMR spectrum of this compound displays a singlet at δ 2.45 ppm (2-CH₃), a triplet at δ 3.55 ppm (OCH₂CH₂O), and aromatic protons between δ 7.20–8.10 ppm.
-
Mass Spectrometry : GC-MS analysis shows a molecular ion peak at m/z 231 (M⁺), with fragmentation patterns consistent with quinoline derivatives.
-
Chromatographic Purity : HPLC analyses under reversed-phase conditions (C18 column, acetonitrile/water gradient) confirm purities >98% for zeolite and Mitsunobu-derived products .
Q & A
Q. What are the standard synthesis protocols for 7-(2-Methoxyethoxy)-2-methylquinoline, and how can structural confirmation be achieved using spectroscopic methods?
- Methodological Answer : Synthesis typically involves etherification of a quinoline precursor (e.g., 7-hydroxy-2-methylquinoline) with 2-methoxyethoxy groups via nucleophilic substitution. For example, coupling reactions under anhydrous conditions using NaH or K₂CO₃ as a base in solvents like DMF or THF are common . Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical to isolate the product . Structural confirmation relies on ¹H-NMR (e.g., methoxy protons at δ ~3.3–3.5 ppm), ¹³C-NMR (quinoline backbone carbons at δ ~120–160 ppm), and HRMS (exact mass matching calculated [M+H]⁺) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified under EU-GHS/CLP as harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332) . Mandatory precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- Emergency Protocols : Immediate rinsing with water for skin contact and medical consultation if ingested .
Note: Chronic toxicity data are unavailable; treat as a high-risk compound until further characterization .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during multi-step synthesis, particularly in etherification and coupling reactions?
- Methodological Answer :
- Etherification Optimization : Use excess 2-methoxyethanol (1.5–2.0 eq) and catalytic KI to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC (hexane:EtOAc 3:1) .
- Coupling Reactions : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective modifications. Pre-activate the quinoline core with triflate or boronate groups to improve reactivity .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require post-reaction extraction with EtOAc to remove byproducts .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?
- Methodological Answer :
- Revisiting DFT Calculations : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for solvation effects and electron-withdrawing/donating properties of the methoxyethoxy group .
- Experimental Validation : Perform kinetic studies (e.g., variable-temperature NMR) to compare activation energies of predicted vs. observed reaction pathways .
- Spectral Discrepancies : If NMR peaks deviate from predictions, consider steric hindrance from the methoxyethoxy substituent or rotational isomerism. Use NOESY or COSY to confirm spatial arrangements .
Q. How can researchers design experiments to evaluate the biological activity of this compound while addressing its uncharacterized toxicity profile?
- Methodological Answer :
- Preliminary Toxicity Screening : Conduct MTT assays on HEK-293 or HepG2 cell lines to establish IC₅₀ values. Compare with structurally similar compounds (e.g., 6,7-dimethoxyquinoline derivatives) for toxicity trends .
- Mechanistic Studies : Use molecular docking to predict interactions with biological targets (e.g., kinase enzymes). Prioritize targets with conserved binding pockets for methoxyethoxy groups .
- In Vivo Limitations : Due to uncharacterized chronic toxicity, limit initial studies to in vitro models and use zebrafish embryos for acute toxicity profiling .
Data Analysis and Experimental Design
Q. What analytical techniques are recommended to assess the purity of this compound, and how should conflicting HPLC/MS data be interpreted?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm). A purity threshold of ≥95% is acceptable for biological assays.
- MS Contradictions : If LC-MS shows [M+H]⁺ but HRMS deviates, check for isotopic patterns (e.g., chlorine adducts) or solvent adduction. Recalibrate using a reference standard (e.g., quinine) .
- Impurity Profiling : Isolate minor peaks via preparative HPLC and characterize via 2D-NMR to identify synthetic byproducts (e.g., over-etherified analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
